4-Benzyl-5-bromopyrimidine
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Overview
Description
4-Benzyl-5-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 It is a derivative of pyrimidine, a nitrogen-containing heterocycle, and features a benzyl group at the fourth position and a bromine atom at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-bromopyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction conditions usually include heating the mixture to around 80°C.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with different nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate or sodium carbonate.
Solvents: Acetonitrile, dimethylformamide, and water.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyrimidines: Formed through substitution reactions.
Scientific Research Applications
4-Benzyl-5-bromopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through coupling and substitution reactions.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-bromopyrimidine depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps . In medicinal applications, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the substituents at various positions.
5-Bromopyrimidine: Lacks the benzyl group at the fourth position but shares the bromine substitution at the fifth position.
Properties
IUPAC Name |
4-benzyl-5-bromopyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFVRZUAPYNMDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744861 |
Source
|
Record name | 4-Benzyl-5-bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-00-6 |
Source
|
Record name | 4-Benzyl-5-bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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